molecular formula C5H7F2N3O B2460216 [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol CAS No. 265643-98-9

[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol

Cat. No.: B2460216
CAS No.: 265643-98-9
M. Wt: 163.128
InChI Key: UUHFGAPRERVWQL-UHFFFAOYSA-N
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Description

[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol (CAS: 265643-98-9) is a fluorinated triazole derivative with the molecular formula C₅H₇F₂N₃O and a molecular weight of 163.13 g/mol . Its structure features a 1,2,4-triazole ring substituted at the N1 position with a 2,2-difluoroethyl group and a hydroxymethyl group at the C5 position (Figure 1). This compound is marketed as a versatile small-molecule scaffold for laboratory use, available in high-purity grades (≥95%) and diverse packaging formats .

Properties

IUPAC Name

[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O/c6-4(7)1-10-5(2-11)8-3-9-10/h3-4,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHFGAPRERVWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)CO)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the introduction of the difluoroethyl group to the triazole ring. One common method is the difluoromethylation of triazole derivatives. This can be achieved using various difluoromethylation reagents under different reaction conditions. For instance, the use of metal-based methods to transfer CF₂H to C(sp²) sites has been reported . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been employed to construct C(sp³)–CF₂H bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while substitution reactions can introduce a wide range of functional groups to the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and the presence of the difluoroethyl group may enhance these activities.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Triazole-based drugs are widely used in the treatment of infections and other diseases, and this compound may serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, materials science, and other applications where the unique properties of the difluoroethyl group are beneficial.

Mechanism of Action

The mechanism of action of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the binding affinity of the compound to its targets, potentially leading to increased biological activity. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Properties

  • IUPAC Name: [2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol
  • SMILES : C1=NN(C(=N1)CO)CC(F)F
  • Storage : Stable at room temperature; hygroscopic or air-sensitive batches may require inert gas/vacuum packaging .

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazole- and imidazole-based alcohols. Below, we analyze its analogs based on substituent variations, fluorine content, and biological relevance.

Substituent Variations at the N1 Position

Compound Name Substituent (N1) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol 2,2-Difluoroethyl C₅H₇F₂N₃O 163.13 Lab scaffold, potential agrochemical intermediate
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol Ethyl C₅H₈N₃O 126.14 Pharmaceutical intermediates (e.g., antifungal agents)
[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanol 2,2,2-Trifluoroethyl C₆H₇F₃N₂O 180.13 High lipophilicity; used in medicinal chemistry
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol Trifluoromethyl C₄H₄F₃N₃O 167.09 Antimicrobial research (MIC: 31.25 µg/mL for P. aeruginosa)

Key Observations :

  • Fluorine Impact: The difluoroethyl and trifluoroethyl groups enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ethyl-substituted derivatives) .

Functional Group Modifications

Compound Name Functional Group Molecular Weight (g/mol) Biological Activity References
This compound -CH₂OH 163.13 Lab scaffold
[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methylamine -CH₂NH₂ 162.15 Agrochemical intermediates (pesticides)
Ethyl 2-[[1-[(dimethylamino)carbonyl]-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]thio]acetate -SC(O)Et 314.40 Insecticide (Triazamate; MP: 52–53°C)

Key Observations :

  • Hydroxymethyl vs. Amine : Replacement of -CH₂OH with -CH₂NH₂ (as in ) shifts utility toward agrochemicals, likely due to enhanced nucleophilicity for covalent bonding in target enzymes.
  • Thioether Derivatives : Thio-substituted triazoles (e.g., Triazamate) demonstrate pesticidal activity, highlighting the versatility of the triazole core .

Comparative Physicochemical Properties

Property This compound (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol [1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanol
LogP (estimated) 0.92 0.15 1.45
Water Solubility Moderate High Low
Thermal Stability Stable at RT Stable at RT Sensitive to heat (>100°C)
Synthetic Accessibility High (2-step alkylation/oxidation) High Moderate (requires trifluoroethylation)

Sources : Computational models and experimental data from .

Biological Activity

Overview

[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol is a triazole derivative that exhibits significant potential in various biological applications. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of the difluoroethyl group in this compound may enhance its biological efficacy compared to other triazole derivatives.

  • Molecular Formula : C5_5H7_7F2_2N3_3O
  • Molecular Weight : 163.13 g/mol
  • CAS Number : 265643-98-9
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The difluoroethyl group enhances the compound's binding affinity to these targets, which may include enzymes and receptors involved in various metabolic pathways. This interaction can modulate enzyme activities and potentially lead to therapeutic effects.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound may exhibit potent activity against a range of pathogens due to its ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

Anticancer Properties

The compound's structural similarity to other bioactive triazoles suggests potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness against various microbial strains. For instance:

  • Fungal Strains : Studies showed that this compound inhibited the growth of Candida albicans and Aspergillus niger at low concentrations.
Microbial StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL

Pharmacokinetic Studies

Pharmacokinetic evaluations suggest that the compound has favorable absorption characteristics and metabolic stability. In vitro metabolic stability tests indicate that it maintains integrity in liver microsomes over extended periods.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

  • [1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methanol
  • [1-(2,2-difluoropropyl)-1H-1,2,4-triazol-5-yl]methanol

The unique positioning of the difluoroethyl group on the triazole ring of this compound significantly influences its biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of triazole derivatives typically involves cyclocondensation of thiosemicarbazides or coupling reactions with functionalized alcohols. For analogs like 1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine (CAS: C₄H₆F₂N₄), refluxing with ethanol and triethylamine under nitrogen is a common approach . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.1 for amine:alkylating agent) and reaction time (4–6 hours). Purity can be enhanced via recrystallization from ethanol-DMF mixtures .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • GC-MS for molecular weight confirmation.
  • ¹H/¹³C NMR to verify substituent positions (e.g., difluoroethyl CH₂CF₂ at δ 4.8–5.2 ppm).
  • Elemental analysis (C, H, N) to confirm stoichiometry.
    Discrepancies in melting points or spectral data may indicate byproducts, requiring column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

  • Methodological Answer : Triazole derivatives often exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Stability studies under varying pH (e.g., 2–12) and temperatures (25–60°C) are essential. For analogs like ethyl 2-((3-tert-butyl-1H-1,2,4-triazol-5-yl)thio)acetate, thermal decomposition occurs above 189°C, necessitating storage at −20°C under inert gas .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the triazole ring or methanol group) affect biological activity?

  • Methodological Answer :

  • Antimicrobial Activity : Introducing electron-withdrawing groups (e.g., difluoroethyl) enhances lipophilicity and membrane penetration. For example, S-substituted triazoles with pyridinyl groups show MIC values of 31.25 µg/mL against Pseudomonas aeruginosa .
  • Cation Effects : Replacing potassium with sodium in triazole salts reduces actoprotective efficacy by 6–12%, highlighting cation-dependent bioactivity .
  • Quantitative Structure-Activity Relationship (QSAR) : Use DFT calculations (e.g., B3LYP/6-31G*) to model steric/electronic effects of substituents .

Q. What experimental strategies resolve contradictions in biological data (e.g., variable MIC values across studies)?

  • Methodological Answer :

  • Standardized Assays : Use CLSI/FDA guidelines for MIC/MBC determination to minimize variability.
  • Control Compounds : Compare against riboxin or ciprofloxacin to calibrate activity thresholds.
  • Dose-Response Curves : For compounds like 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate, EC₅₀ values should be validated via three independent replicates .

Q. How can computational methods predict the metabolic pathways or toxicity of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity.
  • Metabolite Identification : LC-MS/MS can detect oxidative metabolites (e.g., difluoroethyl → carboxylic acid derivatives) .
  • Docking Studies : Target enzymes like fungal CYP51 or bacterial dihydrofolate reductase to rationalize antimicrobial mechanisms .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use HPLC with amylose-based columns (e.g., Chiralpak IA) for enantiomers.
  • Catalytic Asymmetry : Explore Sharpless epoxidation or N-heterocyclic carbene catalysts to control stereochemistry .
  • Process Optimization : Pilot-scale reactions (1–10 L) require strict temperature control (±2°C) to avoid racemization .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the difluoroethyl group in modulating target binding via X-ray crystallography.
  • In Vivo Models : Assess pharmacokinetics in rodent models to validate computational ADMET predictions.
  • Synergistic Effects : Screen combinatorial libraries with β-lactams or fluconazole to overcome microbial resistance .

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